(2,4-Dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Overview
Description
(2,4-Dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is an organic compound with a complex structure that includes aromatic rings, nitro groups, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a precursor for developing new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The pyrrolidine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the functional groups attached.
Bis(2,4-dimethylphenyl)methanone: Contains two 2,4-dimethylphenyl groups but lacks the nitro and pyrrolidine moieties.
Uniqueness
(2,4-Dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-7-16(14(2)11-13)19(22)15-6-8-17(18(12-15)21(23)24)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPOUPJRQXBXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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